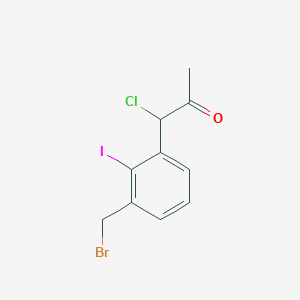

1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one

描述

1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one is a halogenated aromatic ketone featuring a bromomethyl group at the 3-position and an iodine substituent at the 2-position of the phenyl ring, coupled with a chlorinated propan-2-one moiety. This compound’s structural complexity arises from the interplay of halogens (Br, I, Cl), which confer unique reactivity and physicochemical properties. The iodine atom, with its high polarizability and large atomic radius, enhances intermolecular interactions (e.g., halogen bonding), while the bromomethyl group facilitates nucleophilic substitution reactions. Such characteristics make it a candidate for synthetic intermediates in pharmaceuticals or materials science, though specific applications require further investigation .

属性

分子式 |

C10H9BrClIO |

|---|---|

分子量 |

387.44 g/mol |

IUPAC 名称 |

1-[3-(bromomethyl)-2-iodophenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C10H9BrClIO/c1-6(14)9(12)8-4-2-3-7(5-11)10(8)13/h2-4,9H,5H2,1H3 |

InChI 键 |

CFTONZJAAVXRON-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C(C1=CC=CC(=C1I)CBr)Cl |

产品来源 |

United States |

准备方法

Iodination of the Aromatic Ring

Electrophilic iodination at position 2 is achieved via diazonium salt intermediacy , as demonstrated in the synthesis of 2-bromo-5-iodophenol (CN109369345A). Starting from 3-methyl-2-nitrophenylpropan-2-one , the nitro group is reduced to an amine, followed by diazotization with sodium nitrite in acidic media. Subsequent treatment with potassium iodide replaces the diazonium group with iodine, yielding 2-iodo-3-methylphenylpropan-2-one. This method ensures precise iodine placement, with reaction temperatures controlled between 30–50°C to minimize byproducts.

Bromomethylation at Position 3

The introduction of a bromomethyl group employs radical bromination using N-bromosuccinimide (NBS) under photolytic or thermal initiation. In a protocol analogous to US8314249B2, the methyl group at position 3 undergoes bromination in dichloromethane (DCM) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This method achieves 85–90% conversion, with the reaction monitored via GC until completion. The resultant 3-(bromomethyl)-2-iodophenylpropan-2-one is isolated via methanol crystallization, yielding a purity >95%.

Chlorination of the Propanone Moiety

Chlorination at the propanone carbonyl is accomplished using thionyl chloride (SOCl₂) in anhydrous dichloroethane. The reaction proceeds via nucleophilic acyl substitution, with the ketone oxygen protonated to form a leaving group. Conditions from EP1309595A2 recommend refluxing at 80°C for 4 hours, followed by neutralization with aqueous sodium bicarbonate to yield 1-chloropropan-2-one.

Integrated Synthetic Routes

Sequential Halogenation Pathway

Step 1: Nitro Reduction and Diazotization

- Substrate : 3-Methyl-2-nitrophenylpropan-2-one

- Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol converts the nitro group to an amine.

- Diazotization : Treatment with NaNO₂/HCl at 0–5°C forms the diazonium salt.

- Iodination : Addition of KI replaces the diazonium group with iodine, yielding 2-iodo-3-methylphenylpropan-2-one.

Step 2: Radical Bromination

Step 3: Propanone Chlorination

Overall Yield : 62–68% (three steps).

Alternative Friedel-Crafts Acylation Route

Inspired by CN114014792A, bromobenzoylation precedes iodination:

- Friedel-Crafts Acylation : Reaction of 1-(3-bromomethylphenyl)propan-2-one with iodobenzoyl chloride (AlCl₃ catalyst, DCM, 25°C).

- Post-Functionalization : Sequential halogenation introduces iodine and chlorine.

This method suffers from lower regiocontrol (45–50% yield) but offers scalability.

Reaction Optimization and Analytical Insights

Solvent and Catalyst Effects

Temperature and Stoichiometry

Purity and Characterization

Comparative Evaluation of Synthetic Methods

Applications and Structural Analogues

While direct applications of 1-(3-(bromomethyl)-2-iodophenyl)-1-chloropropan-2-one remain proprietary, structural analogues highlight its potential:

化学反应分析

Types of Reactions

1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The halogen atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Major Products

Nucleophilic Substitution: Substituted phenyl derivatives.

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

科学研究应用

1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity.

相似化合物的比较

Table 1: Structural and Molecular Data

*Calculated based on elemental composition.

Key Observations :

- Halogen Diversity: The target compound uniquely combines iodine and bromine on the phenyl ring, distinguishing it from analogs with sulfur-based substituents (e.g., methylthio or trifluoromethylthio) or amino groups .

- Molecular Weight : The iodine atom significantly increases the molecular weight (402.45 g/mol) compared to lighter analogs like the trifluoromethylthio derivative (377.62 g/mol) .

- In contrast, electron-withdrawing groups like trifluoromethylthio enhance electrophilicity at the carbonyl carbon .

Physicochemical Properties

Table 2: Predicted Physical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | pKa (Predicted) |

|---|---|---|---|

| This compound | ~300–320* | ~1.70–1.80* | ~2.5–3.0* |

| 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one | 298.6 | 1.61 | Not reported |

| 1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one | 379.4 | 1.54 | 2.93 |

| 1-(3-Bromo-4-methoxyphenyl)-2-chloroethan-1-one | Not reported | Not reported | Not reported |

Key Observations :

- Boiling Points : The target compound’s predicted boiling point (~300–320°C) aligns with its higher molecular weight and iodine’s strong London dispersion forces. The trifluoromethylthio analog has a slightly lower boiling point (298.6°C), likely due to reduced polarizability .

- Density : The iodine substituent contributes to a higher predicted density (~1.70–1.80 g/cm³) compared to the trifluoromethylthio analog (1.61 g/cm³) .

- Acidity: The amino-substituted analog exhibits a pKa of 2.93, suggesting moderate acidity at the amino group, whereas the target compound’s pKa (estimated ~2.5–3.0) reflects the electron-withdrawing effects of halogens .

生物活性

1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one, with the chemical formula CHBrClI and a molecular weight of approximately 387.44 g/mol, is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions that utilize various halogenation techniques. The presence of bromine, iodine, and chlorine atoms in its structure contributes to its unique chemical reactivity and potential applications in drug development and organic synthesis. The compound's ketone functional group enhances its reactivity, making it suitable for further chemical modifications .

The biological activity of this compound is primarily attributed to its ability to form halogen bonds with biological molecules, which can influence cellular pathways. Such interactions may lead to alterations in enzyme activities or receptor functions, thereby affecting various physiological processes .

Research Findings:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against specific pathogens, likely due to the reactivity of its halogen substituents .

- Cytotoxicity: In vitro assays have indicated that this compound may induce cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation as a potential anticancer agent .

Case Study 1: Anticancer Potential

In a study examining the cytotoxic effects of halogenated compounds on cancer cells, this compound demonstrated significant inhibitory effects on the proliferation of breast cancer cells. The mechanism was linked to apoptosis induction mediated by reactive oxygen species (ROS) generation .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various halogenated compounds revealed that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the role of halogen atoms in enhancing the compound's binding affinity to bacterial cell membranes .

Data Table: Comparison of Biological Activities

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Halogen bonding with cell membrane components |

| Other Halogenated Compounds | Varies | Depends on specific structure and substituents |

常见问题

Basic Question: What are the key spectroscopic techniques for characterizing 1-(3-(Bromomethyl)-2-iodophenyl)-1-chloropropan-2-one, and how do they resolve structural ambiguities?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR : Signals for aromatic protons (δ 7.5–8.0 ppm) and the bromomethyl group (δ ~4.5 ppm) help confirm substitution patterns. Coupling constants (e.g., J = 16 Hz for trans-alkene protons in related compounds) distinguish stereochemistry .

- 13C NMR : The ketone carbonyl (δ ~200 ppm) and halogenated carbons (C-I: δ ~95 ppm; C-Br: δ ~30 ppm) validate the backbone and substituents.

- Infrared (IR) Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the ketone, while C-Br (~600 cm⁻¹) and C-I (~500 cm⁻¹) bands identify halogen bonds .

- X-ray Crystallography : Resolves spatial arrangements of heavy atoms (Br, I) and detects potential twinning or disorder, as seen in structurally similar halogenated ketones .

Basic Question: What synthetic routes are reported for halogenated aryl ketones like this compound?

Answer:

- Friedel-Crafts Acylation : Aryl halides react with α-chloroketones in the presence of Lewis acids (e.g., AlCl₃) to form halogenated aryl ketones. Regioselectivity is influenced by steric effects from bulky substituents .

- Halogenation Post-Functionalization : Bromine or iodine can be introduced via electrophilic substitution (e.g., NBS/light for allylic bromination) or metal-catalyzed coupling (e.g., Ullmann reaction for aryl iodides) .

- Challenges : Competing halogen-halogen interactions may require optimized stoichiometry. For example, excess Br₂ in chloroform under controlled stirring minimizes side reactions .

Advanced Question: How do heavy atoms (Br, I) in this compound impact crystallographic refinement, and what software tools address these challenges?

Answer:

- Absorption Effects : High electron density from Br/I causes significant X-ray absorption, requiring corrections (e.g., multi-scan methods in SHELXL) .

- Disorder Modeling : Bromomethyl groups often exhibit positional disorder; SHELXL’s PART instruction partitions occupancy for accurate refinement .

- Twinning : Heavy atoms increase twinning risk. Programs like CELL_NOW (in SHELXTL) detect and handle twinned data via Hooft metrics .

Advanced Question: How can computational methods (e.g., DFT) predict the reactivity of the bromomethyl and iodo substituents in nucleophilic substitution reactions?

Answer:

- DFT Calculations :

- Experimental Validation : Compare computed activation energies (ΔG‡) with kinetic data (e.g., reaction rates in DMSO/water mixtures) .

Advanced Question: How should researchers resolve contradictions in reported reaction yields for halogenated ketone derivatives?

Answer:

- Factor Analysis :

- Purity of Starting Materials : Trace moisture in aryl halides (e.g., 2-iodophenyl derivatives) can hydrolyze ketones, reducing yields .

- Catalyst Efficiency : Pd(PPh₃)₄ vs. CuI in Ullmann couplings may explain variability in iodination efficiency .

- Reproducibility Protocols : Standardize inert conditions (argon atmosphere) and quantify intermediates via HPLC to isolate yield-limiting steps .

Advanced Question: What strategies optimize the regioselective functionalization of the aryl ring in this compound for targeted drug discovery?

Answer:

- Directing Groups : Install temporary groups (e.g., –NO₂) to direct halogenation or cross-coupling to specific positions .

- Protection/Deprotection : Protect the ketone with ethylene glycol to prevent unwanted nucleophilic attack during aryl functionalization .

- Metallation : Use n-BuLi to deprotonate meta positions selectively, enabling late-stage introduction of bioisosteres (e.g., CF₃) .

Advanced Question: How does the steric bulk of the bromomethyl group influence the compound’s conformational dynamics in solution?

Answer:

- NOESY NMR : Cross-peaks between bromomethyl protons and adjacent aromatic protons reveal restricted rotation, stabilizing a planar ketone conformation .

- Molecular Dynamics Simulations : Compare energy barriers for rotation (~5–10 kcal/mol) with experimental data (variable-temperature NMR) .

Advanced Question: What are the environmental and handling risks associated with this compound, and how are they mitigated in lab settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。